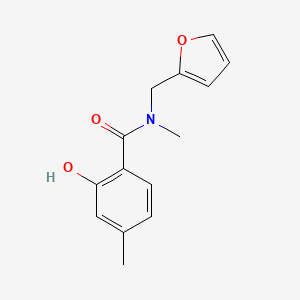
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone is a chemical compound that is commonly referred to as Buphedrone. It is a psychoactive drug that belongs to the class of cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the Khat plant. Buphedrone has been the subject of scientific research due to its potential use as a therapeutic drug.
Wirkmechanismus
Buphedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This leads to an increase in the activity of the central nervous system, resulting in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Buphedrone has been shown to have neurotoxic effects, which can lead to damage to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Buphedrone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a potent stimulant effect, which makes it useful for studying the effects of stimulants on the central nervous system. However, one of the limitations of using Buphedrone in lab experiments is its potential for neurotoxicity, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Buphedrone. One area of research is the potential use of Buphedrone in the treatment of mental health disorders such as depression and anxiety. Another area of research is the potential use of Buphedrone as a pain reliever. Further research is also needed to better understand the neurotoxic effects of Buphedrone and its potential for long-term damage to the central nervous system.
Synthesemethoden
Buphedrone can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with ethyl bromoacetate to form 2-(4-bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
Buphedrone has been the subject of scientific research due to its potential use as a therapeutic drug. It has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. Buphedrone has also been studied for its potential use as a pain reliever.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCPQNWPMWXRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


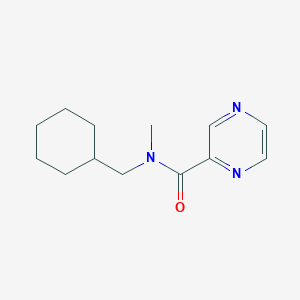
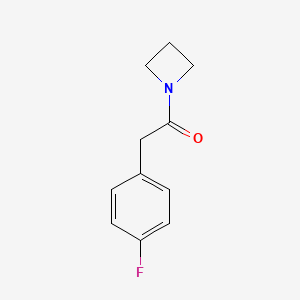

![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
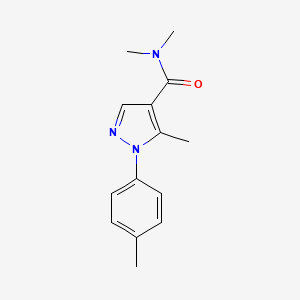

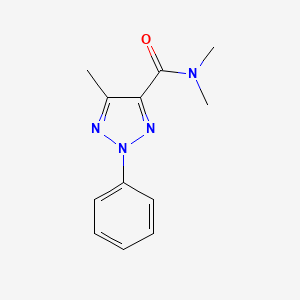
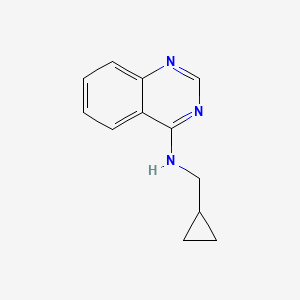
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
